molecular formula C11H11NO2 B11903757 1-(Quinolin-2-yl)ethane-1,2-diol CAS No. 62955-98-0

1-(Quinolin-2-yl)ethane-1,2-diol

Katalognummer: B11903757
CAS-Nummer: 62955-98-0
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: QIQLAFRFRZFPML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-2-yl)ethane-1,2-diol is an organic compound that features a quinoline ring attached to an ethane-1,2-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)ethane-1,2-diol typically involves the reaction of quinoline derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of quinoline-2-carbaldehyde as a starting material, which undergoes a condensation reaction with ethane-1,2-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts like zeolites or metal-organic frameworks (MOFs) can be employed to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Quinolin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Quinolin-2-yl)ethane-1,2-diol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Quinolin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells . The ethane-1,2-diol moiety enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Quinolin-2-yl)ethane-1,2-diol is unique due to the presence of both the quinoline ring and the ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its significance in scientific research .

Eigenschaften

CAS-Nummer

62955-98-0

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-quinolin-2-ylethane-1,2-diol

InChI

InChI=1S/C11H11NO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12-10/h1-6,11,13-14H,7H2

InChI-Schlüssel

QIQLAFRFRZFPML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.